molecular formula C11H10N4 B183014 {[4-(Dimethylamino)phenyl]imino}propanedinitrile CAS No. 91091-11-1

{[4-(Dimethylamino)phenyl]imino}propanedinitrile

Cat. No. B183014
CAS RN: 91091-11-1
M. Wt: 198.22 g/mol
InChI Key: CGFUEZZMAIIESZ-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl]imino}propanedinitrile, commonly known as DMAPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPN is a nitrile-based compound that consists of a phenyl group, a dimethylamino group, and two nitrile groups.

Scientific Research Applications

DMAPN has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is in the development of new drugs. DMAPN has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, DMAPN has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of DMAPN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, DMAPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. By inhibiting COX-2, DMAPN may help to reduce inflammation and pain.
Biochemical and Physiological Effects
DMAPN has been shown to have several biochemical and physiological effects in the body. In animal studies, DMAPN has been shown to reduce inflammation and pain. Additionally, DMAPN has been shown to have anti-tumor effects in certain types of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of DMAPN.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMAPN is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, DMAPN has been shown to have several potential applications in various fields of science. However, one of the limitations of DMAPN is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on DMAPN. One area of research is in the development of new pain medications. DMAPN has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, DMAPN has been studied for its potential use in cancer treatment, and more research is needed to fully understand its anti-tumor effects. Finally, DMAPN may have applications in other areas of science, such as materials science and catalysis, and more research is needed to explore these potential applications.
Conclusion
In conclusion, DMAPN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMAPN is relatively simple, and it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. While there are limitations to its use in certain experiments, DMAPN has several potential future directions for research, including the development of new pain medications and cancer treatments.

Synthesis Methods

The synthesis of DMAPN involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base catalyst. The reaction results in the formation of DMAPN as a yellow crystalline solid with a melting point of 137-139°C. The synthesis of DMAPN is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

91091-11-1

Product Name

{[4-(Dimethylamino)phenyl]imino}propanedinitrile

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]iminopropanedinitrile

InChI

InChI=1S/C11H10N4/c1-15(2)11-5-3-9(4-6-11)14-10(7-12)8-13/h3-6H,1-2H3

InChI Key

CGFUEZZMAIIESZ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=C(C#N)C#N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C(C#N)C#N

Other CAS RN

91091-11-1

Origin of Product

United States

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